RSM-932A, also known as TCD-717, is a novel compound that has garnered attention for its potential applications in cancer treatment. It primarily targets the enzyme choline kinase alpha, which plays a significant role in cancer cell proliferation and survival by regulating phosphatidylcholine synthesis. This compound has been characterized by its low toxicity profile and improved tolerability in preclinical studies, making it a promising candidate for further clinical evaluation .
RSM-932A is classified as an anticancer agent and belongs to a broader category of compounds that inhibit lipid kinases. Its development stems from research aimed at understanding and manipulating metabolic pathways associated with cancer progression. The compound is derived from structural modifications of existing choline kinase inhibitors, focusing on enhancing efficacy while minimizing side effects .
The synthesis of RSM-932A involves several key steps that utilize microwave irradiation to enhance reaction efficiency and yield. The process begins with the treatment of 4-methylphenol in ethanol with sodium hydroxide, followed by the introduction of 1,2-dibromoethane under controlled microwave conditions. This method significantly reduces reaction times compared to conventional heating methods .
The use of microwave irradiation not only accelerates the reactions but also improves yields significantly compared to traditional methods .
RSM-932A is characterized by a complex molecular structure featuring multiple cationic moieties linked by a flexible spacer. The general structure includes:
The structural configuration is designed to optimize interactions with the target enzyme, enhancing binding affinity and specificity .
RSM-932A undergoes various chemical reactions during its synthesis, including:
The reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each stage .
RSM-932A exerts its anticancer effects primarily through the inhibition of choline kinase alpha activity, leading to decreased levels of phosphocholine and phosphatidylcholine in cancer cells. This disruption affects membrane integrity and signaling pathways critical for cell proliferation and survival.
Additionally, RSM-932A has been shown to induce conformational changes in choline kinase alpha, exposing it to degradation by proteases, thus further diminishing its activity .
RSM-932A has significant potential in scientific research, particularly in oncology. Its ability to selectively inhibit choline kinase alpha positions it as a candidate for developing targeted therapies against various cancers. Preclinical studies have indicated promising results when combined with traditional chemotherapeutics like cisplatin and fluorouracil, suggesting synergistic effects that could enhance treatment efficacy .
ChoKα, encoded by the CHKA gene, catalyzes the ATP-dependent phosphorylation of choline to form phosphocholine (PCho). This reaction constitutes the first committed step in the Kennedy pathway for phosphatidylcholine (PtdCho) biosynthesis, the predominant phospholipid in mammalian cell membranes [1] [6]. In cancer, ChoKα is frequently overexpressed and hyperactivated across diverse malignancies—including breast, lung, colorectal, and ovarian carcinomas. This dysregulation leads to aberrant accumulation of PCho, a validated oncogenic metabolite and mitogenic second messenger. Elevated PCho levels stimulate DNA synthesis by activating the Raf-1/MAPK and PI3K/AKT signaling cascades, driving uncontrolled proliferation [1] [6]. Beyond its catalytic function, ChoKα exhibits a non-catalytic scaffolding role, forming protein complexes with growth factor receptors like EGFR. This facilitates cross-talk between oncogenic signaling and lipid biogenesis, promoting cancer cell survival independent of its enzymatic activity [7].
ChoKα’s overexpression correlates directly with aggressive phenotypes: drug resistance, metastasis, and poor clinical outcomes. Its position upstream of membrane biogenesis and mitogenic signaling makes it a metabolic linchpin. Crucially, CHKA deletion is embryonically lethal, whereas CHKB (encoding ChoKβ) is dispensable, underscoring ChoKα’s non-redundant role [1]. Unlike normal cells, cancer cells exhibit "choline addiction", relying on elevated ChoKα activity to sustain rapid membrane turnover and survival signals. This dependency creates a therapeutic window exploitable by selective inhibitors [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7